molecular formula C19H16N2O5 B6101330 3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one

3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one

Cat. No.: B6101330
M. Wt: 352.3 g/mol
InChI Key: GWQZWETXTPGGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a benzodioxol moiety at position 3, a methyl group at position 2, and a 2-oxopropoxy substituent at position 4. The benzodioxol group (1,3-benzodioxole) is a privileged structural motif in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding affinity due to its electron-rich aromatic system . The 2-oxopropoxy substituent introduces a ketone functional group, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11(22)9-24-14-4-5-16-15(8-14)19(23)21(12(2)20-16)13-3-6-17-18(7-13)26-10-25-17/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQZWETXTPGGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)C)C(=O)N1C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Construction of the Quinazolinone Core: The quinazolinone core is often constructed through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Attachment of the Oxopropoxy Group: The oxopropoxy group is introduced via esterification or etherification reactions, using suitable reagents such as acyl chlorides or alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups attached to the benzodioxole or quinazolinone rings.

Scientific Research Applications

Biological Activities

Research has demonstrated that quinazolinone derivatives exhibit a broad spectrum of biological activities, including:

  • Antibacterial Activity : Studies indicate that compounds with quinazolinone structures possess significant antibacterial properties. For instance, derivatives have been shown to inhibit bacterial growth comparable to standard antibiotics like ampicillin .
  • Antiviral Properties : Certain derivatives have exhibited antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV). Mechanistic studies suggest that these compounds may enhance the expression of defensive enzymes, thereby inhibiting viral proliferation .
  • Antioxidant Activity : The antioxidant potential of quinazolinone derivatives has been explored, with findings suggesting that they can scavenge free radicals and reduce oxidative stress in cellular models .
  • Anticancer Activity : There is evidence supporting the anticancer effects of quinazolinone derivatives, with some studies reporting cytotoxicity against various cancer cell lines .

Case Studies

Several case studies have highlighted the applications and effectiveness of quinazolinone derivatives:

  • Antibacterial Study : A study published in the Indian Journal of Pharmaceutical Sciences synthesized various quinazolinone derivatives and evaluated their antibacterial activity. The results indicated that several compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Antiviral Research : In a study focused on antiviral agents, a specific quinazolinone derivative was found to induce up-regulation of pathogenesis-related proteins in plant systems, showcasing its potential as a biopesticide or antiviral agent in agriculture .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of quinazolinones on cancer cell lines demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic window for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Comparisons

A data table highlighting key structural differences and similarities is provided below:

Compound Name Substituents at Key Positions Core Structure Notable Functional Groups
Target Compound 3-(1,3-benzodioxol-5-yl), 2-methyl, 6-(2-oxopropoxy) Quinazolin-4(3H)-one Benzodioxol, methyl, ketone
2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one 3-phenyl, 2-(1,3-benzodioxol-5-yl) Quinazolin-4(3H)-one Benzodioxol, phenyl
3-Amino-2-ethylquinazolin-4(3H)-one 2-ethyl, 3-amino Quinazolin-4(3H)-one Ethyl, amino
Benzoquinazolinone 12 3-((1S,2S)-2-hydroxycyclohexyl), 6-(pyridinyl-methyl) Benzo[h]quinazolin-4(3H)-one Hydroxycyclohexyl, pyridinyl
7-Chloro-3-(4-(3-(4-chlorophenyl)isoxazolyl)phenyl)quinazolin-4(3H)-one 7-chloro, 3-(chlorophenyl-isoxazolyl) Quinazolin-4(3H)-one Chlorophenyl, isoxazole

Key Observations :

  • The 2-oxopropoxy group at position 6 is unique to the target compound; similar ketone-containing substituents are rare in reported quinazolinones, which often feature halogens (e.g., Cl in ) or aromatic systems (e.g., phenyl in ).
  • Alkyl substituents (e.g., 2-methyl vs. 2-ethyl in ) influence steric bulk, which may affect binding pocket compatibility in enzyme targets.

Biological Activity

Overview of Quinazoline Compounds

Quinazoline derivatives are known for their extensive pharmacological profiles, including anticancer, antimicrobial, anti-HIV , and anti-inflammatory activities. The quinazoline scaffold has been identified as a crucial structure in the development of several antitumor agents, primarily through the inhibition of tyrosine kinase receptors (TKRs), which are overexpressed in numerous cancers such as breast, ovarian, and prostate cancer .

Anticancer Activity

Recent studies have suggested that compounds with a quinazoline core exhibit significant anticancer properties. For instance, derivatives have shown to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and repair, which is often overactive in cancerous cells .

Case Study: In Vitro Cytotoxicity

A study investigated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines. The results indicated that compounds similar to 3-(1,3-benzodioxol-5-yl)-2-methyl-6-(2-oxopropoxy)quinazolin-4(3H)-one exhibited notable IC50 values against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

CompoundCell LineIC50 (µM)
1HepG218.79
2MCF-713.46
3HepG27.09
4MCF-711.94

The above table summarizes findings where modifications to the quinazoline structure significantly enhanced cytotoxicity against these cell lines .

The mechanism by which This compound exerts its anticancer effects may involve:

  • Inhibition of Tyrosine Kinase Activity : By blocking TKRs, the compound can prevent cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that certain quinazoline derivatives can trigger programmed cell death in tumor cells.
  • Interference with DNA Synthesis : By inhibiting DHFR, these compounds can disrupt nucleotide synthesis necessary for DNA replication .

Antimicrobial Activity

Beyond its anticancer potential, there is emerging evidence that quinazoline derivatives possess antimicrobial properties. The ability to inhibit bacterial growth makes them candidates for treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of quinazolines can be significantly influenced by structural modifications. For example:

  • Substituents on the benzodioxole moiety can enhance lipophilicity and cellular uptake.
  • Alkyl groups at position 6 may improve binding affinity to target enzymes or receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.